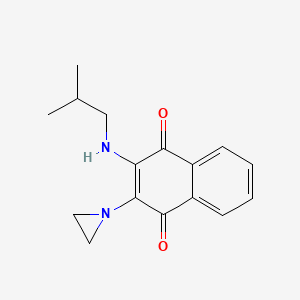
2-aziridin-1-yl-3-(butylamino)naphthoquinone
Übersicht
Beschreibung
2-aziridin-1-yl-3-(butylamino)naphthoquinone, also known as AZQ, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. AZQ is a naphthoquinone derivative that contains an aziridine ring and a butylamino group. The unique chemical structure of AZQ has made it a promising candidate for the development of new anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 2-aziridin-1-yl-3-(butylamino)naphthoquinone involves the formation of reactive oxygen species (ROS) and the induction of DNA damage. This compound reacts with cellular thiols, leading to the formation of ROS, which can cause oxidative damage to DNA. This damage can lead to the activation of p53, a tumor suppressor protein, and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage, inhibit cell growth, and cause cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-aziridin-1-yl-3-(butylamino)naphthoquinone in lab experiments is its ability to induce DNA damage and inhibit cell growth, making it a useful tool for studying the mechanisms of cell cycle regulation and apoptosis. However, this compound has limitations in terms of its toxicity and potential side effects, which must be carefully considered when conducting experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-aziridin-1-yl-3-(butylamino)naphthoquinone. One area of interest is the development of new anti-cancer drugs based on the chemical structure of this compound. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its potential use in combination with other anti-cancer drugs. Finally, the potential use of this compound in other areas of research, such as neurodegenerative diseases, should be explored.
Wissenschaftliche Forschungsanwendungen
2-aziridin-1-yl-3-(butylamino)naphthoquinone has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inducing DNA damage and causing cell cycle arrest, leading to apoptosis or programmed cell death.
Eigenschaften
IUPAC Name |
2-(aziridin-1-yl)-3-(butylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-3-8-17-13-14(18-9-10-18)16(20)12-7-5-4-6-11(12)15(13)19/h4-7,17H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZVIDMTNFLYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4327724.png)
![2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4327726.png)
![methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate](/img/structure/B4327745.png)
![7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4327746.png)
![8-chloro-7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4327754.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4327763.png)

![N-(3-morpholin-4-ylpropyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327777.png)
![7-allyl-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327787.png)
![8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327790.png)
![9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327794.png)


![3-phenoxy-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4327810.png)